molecular formula C4H7N3OS B12361265 6-Amino-2-sulfanylidene-1,3-diazinan-4-one

6-Amino-2-sulfanylidene-1,3-diazinan-4-one

Cat. No.: B12361265
M. Wt: 145.19 g/mol
InChI Key: IWXQGLKXRNXAPY-UHFFFAOYSA-N
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Description

6-Amino-2-sulfanylidene-1,3-diazinan-4-one is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-sulfanylidene-1,3-diazinan-4-one typically involves the condensation of primary amines with carbon disulfide and dialkyl maleates. This reaction proceeds through a three-component condensation process, resulting in the formation of the desired compound . The structure of the synthesized compound is confirmed using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-sulfanylidene-1,3-diazinan-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amino and sulfanylidene groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

6-Amino-2-sulfanylidene-1,3-diazinan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2-sulfanylidene-1,3-diazinan-4-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-sulfanylidene-1,3-diazinan-4-one is unique due to its specific ring structure and the presence of both amino and sulfanylidene groups

Properties

Molecular Formula

C4H7N3OS

Molecular Weight

145.19 g/mol

IUPAC Name

6-amino-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C4H7N3OS/c5-2-1-3(8)7-4(9)6-2/h2H,1,5H2,(H2,6,7,8,9)

InChI Key

IWXQGLKXRNXAPY-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=S)NC1=O)N

Origin of Product

United States

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